molecular formula C17H15BrN2 B5364566 (2E)-2-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile

(2E)-2-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile

Cat. No.: B5364566
M. Wt: 327.2 g/mol
InChI Key: HIXOCRBRISZENC-PTNGSMBKSA-N
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Description

(2E)-2-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile: is an organic compound that belongs to the class of α,β-unsaturated nitriles This compound is characterized by the presence of a bromophenyl group and a dimethylaminophenyl group attached to a propenenitrile backbone

Properties

IUPAC Name

(E)-2-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2/c1-20(2)17-9-3-13(4-10-17)11-15(12-19)14-5-7-16(18)8-6-14/h3-11H,1-2H3/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXOCRBRISZENC-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction, where an aldehyde and a ketone are condensed in the presence of a base to form the α,β-unsaturated nitrile. For this compound, 4-bromobenzaldehyde and 4-(dimethylamino)acetophenone are used as starting materials. The reaction is usually carried out in an ethanol solution with sodium hydroxide as the catalyst .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the conversion of the α,β-unsaturated nitrile to saturated nitriles or amines.

    Substitution: The bromophenyl group allows for various substitution reactions, including nucleophilic aromatic substitution, where nucleophiles replace the bromine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Saturated nitriles, amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

Industry: In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals due to its chromophoric properties.

Mechanism of Action

The mechanism of action of (2E)-2-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific biological pathway. Its α,β-unsaturated nitrile moiety allows it to form covalent bonds with nucleophilic sites on proteins, thereby modulating their activity .

Comparison with Similar Compounds

Uniqueness: (2E)-2-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile is unique due to its combination of a bromophenyl group and a dimethylaminophenyl group, which confer distinct electronic and steric properties. This makes it particularly versatile in various chemical reactions and applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-2-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile

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